molecular formula C25H17N3O6 B4997992 N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide

Cat. No.: B4997992
M. Wt: 455.4 g/mol
InChI Key: IYHPFURRRICQTR-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide is a complex organic compound that features a benzoxazole ring, a furan ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole and furan intermediates. One common method involves the cyclization of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring . The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions . The final step involves coupling the benzoxazole and furan intermediates with a carboxamide group using reagents such as carbodiimides or other coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, such as nanocatalysts or metal catalysts, and optimizing reaction parameters like temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with enzymes and receptors, modulating their activity. The furan ring may also contribute to the compound’s biological activity by interacting with cellular components .

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O6/c1-32-23-14-17(28(30)31)9-10-18(23)20-11-12-22(33-20)24(29)26-16-6-4-5-15(13-16)25-27-19-7-2-3-8-21(19)34-25/h2-14H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHPFURRRICQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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